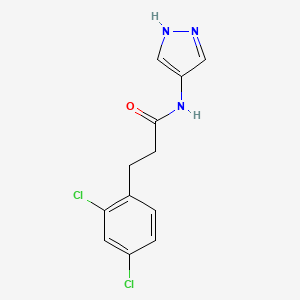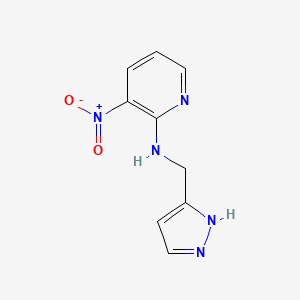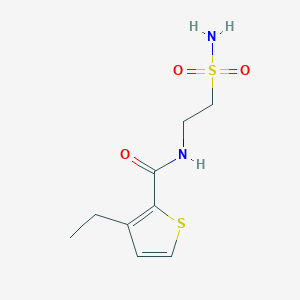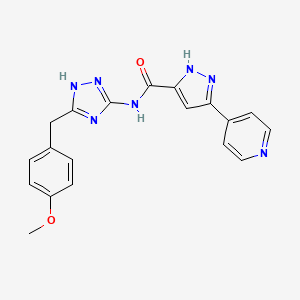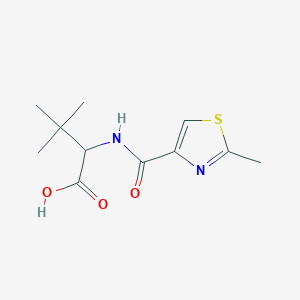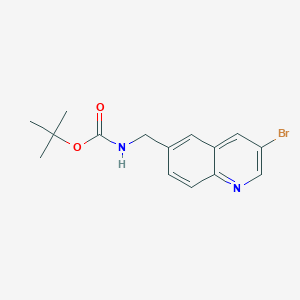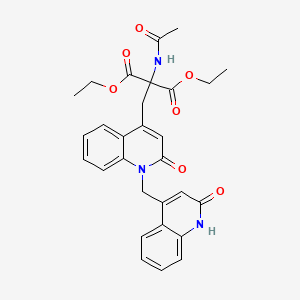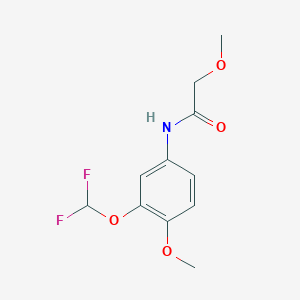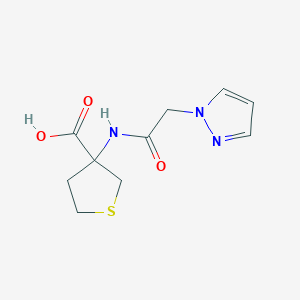
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and thiophene rings
Métodos De Preparación
The synthesis of 3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of a pyrazole derivative with a thiophene precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparación Con Compuestos Similares
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar reactivity and biological activities.
Thiophene derivatives: Compounds containing the thiophene ring also show comparable chemical properties and applications.
Indole derivatives: Although structurally different, indole derivatives have similar biological activities and are used in drug development.
The uniqueness of this compound lies in its combined pyrazole and thiophene rings, which provide a versatile platform for chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H13N3O3S |
|---|---|
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
3-[(2-pyrazol-1-ylacetyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3S/c14-8(6-13-4-1-3-11-13)12-10(9(15)16)2-5-17-7-10/h1,3-4H,2,5-7H2,(H,12,14)(H,15,16) |
Clave InChI |
LCQWZTHCUINIQW-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1(C(=O)O)NC(=O)CN2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)

